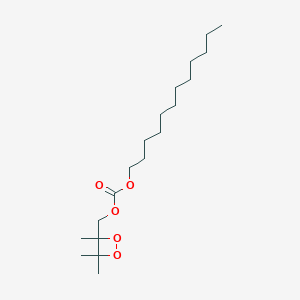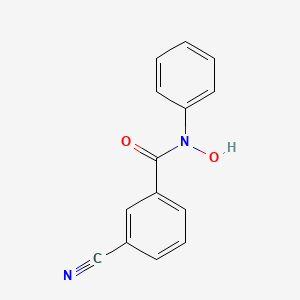![molecular formula C17H28N4O2 B14322715 5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 111971-33-6](/img/structure/B14322715.png)
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with piperidin-1-ylmethyl groups at positions 1 and 3, and a methyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Piperidin-1-ylmethyl Groups: The piperidin-1-ylmethyl groups can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine core with piperidine and formaldehyde under basic conditions.
Methylation: The methyl group at position 5 can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-ylmethyl groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Piperidine, formaldehyde, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluracil: Similar pyrimidine core with methyl groups at positions 1 and 3.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, targeting similar molecular pathways.
Hydroquinolones: Compounds containing a hydrogenated quinoline bearing a ketone group.
Uniqueness
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of piperidin-1-ylmethyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.
Propriétés
Numéro CAS |
111971-33-6 |
|---|---|
Formule moléculaire |
C17H28N4O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
5-methyl-1,3-bis(piperidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H28N4O2/c1-15-12-20(13-18-8-4-2-5-9-18)17(23)21(16(15)22)14-19-10-6-3-7-11-19/h12H,2-11,13-14H2,1H3 |
Clé InChI |
IDWRKYRJUQUJFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)CN2CCCCC2)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




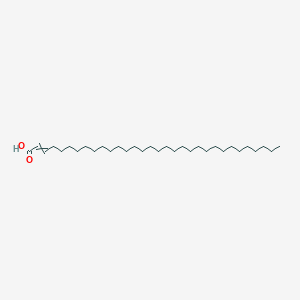
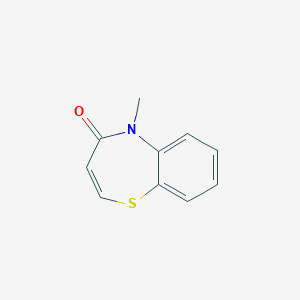
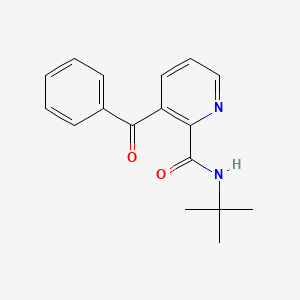
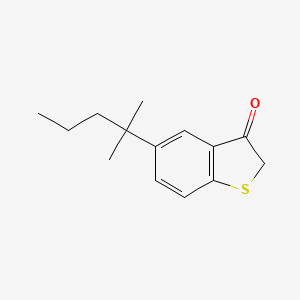
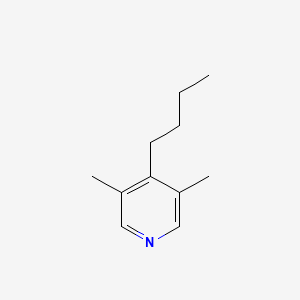
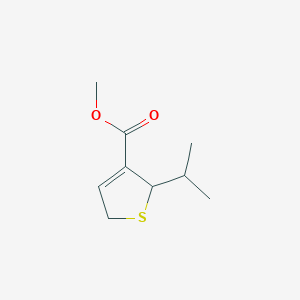
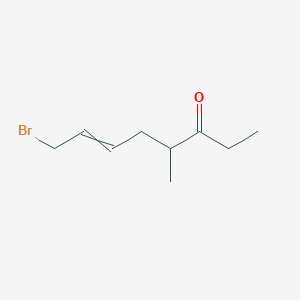
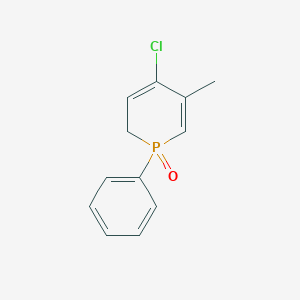
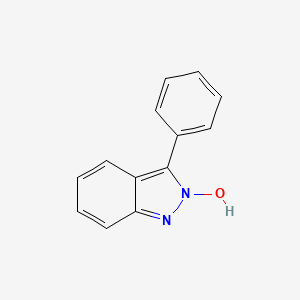
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
